(2-Oxochromen-4-yl) benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-oxochromen-4-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15-10-14(12-8-4-5-9-13(12)19-15)20-16(18)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVHOURXXNKDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355212 | |
| Record name | (2-oxochromen-4-yl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-58-3 | |
| Record name | (2-oxochromen-4-yl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Pathways and Chemical Reactivity of 2 Oxochromen 4 Yl Benzoate
Hydrolytic and Transesterification Kinetics and Mechanisms
The ester linkage in (2-Oxochromen-4-yl) benzoate (B1203000) is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. These reactions proceed via a nucleophilic acyl substitution mechanism.
Under basic hydrolysis , a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the benzoate ester. This forms a tetrahedral intermediate, which then collapses, expelling the 4-oxido-2-oxochromenide anion as the leaving group to yield benzoic acid and 4-hydroxycoumarin (B602359) upon workup. The rate is typically second-order, dependent on the concentrations of both the ester and the hydroxide ion.
Acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of benzoic acid and 4-hydroxycoumarin.
Transesterification follows a similar mechanistic pathway, substituting an alcohol for water. youtube.com In an acid-catalyzed transesterification, the incoming alcohol attacks the protonated ester. In a base-catalyzed process, an alkoxide ion, a more potent nucleophile than alcohol, attacks the ester carbonyl. These reactions are typically equilibrium processes, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing the displaced alcohol. While specific kinetic data for (2-Oxochromen-4-yl) benzoate is not extensively documented, the principles mimic those of other non-activated esters, where catalysis is essential to achieve reasonable reaction rates under mild conditions. nih.govyoutube.comyoutube.com
Electrophilic Aromatic Substitution Reactions on the Chromenone and Benzoate Rings
The structure of this compound presents two distinct aromatic rings for electrophilic aromatic substitution (EAS), with reactivity governed by the electronic nature of the substituents on each ring. masterorganicchemistry.comyoutube.com
On the Benzoate Ring: The benzoate ring is substituted with an ester group (-O-C(=O)-) linked to the coumarin (B35378) moiety. This ester group acts as a deactivating, meta-directing group for electrophilic attack. The carbonyl function withdraws electron density from the ring through resonance and inductive effects, making the ring less nucleophilic than benzene (B151609). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will require harsh conditions and will predominantly yield substitution at the meta-positions (C3' and C5'). lumenlearning.combyjus.com
On the Chromenone Ring: The chromenone ring system's reactivity is more complex. The fused benzene ring is activated by the enol-ether oxygen at position 1, which is an ortho-, para-director. However, this is countered by the deactivating effect of the α,β-unsaturated lactone (pyranone) ring. The C4-ester group also exerts a deactivating inductive effect. Experimental evidence from studies on 4-hydroxycoumarin shows that electrophilic substitution, such as nitration, preferentially occurs at the C3 or C6 positions. arabjchem.org For instance, nitration of 4-hydroxycoumarin with sodium nitrite (B80452) in sulfuric acid at 0 °C has been shown to yield 4-hydroxy-6-nitro-2H-chromen-2-one. arabjchem.org It is expected that this compound would exhibit similar regioselectivity on its chromenone portion, favoring substitution at positions ortho and para to the activating ether oxygen, with the C6 and C8 positions being the most likely sites.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Directing Group | Character | Predicted Position(s) of Attack |
|---|---|---|---|
| Benzoate | -COOR | Deactivating | Meta (C3', C5') |
| Chromenone | -O- (Ring Ether) | Activating | Ortho, Para (C5, C7) |
| Chromenone | -C=C-C=O (Lactone) | Deactivating | Meta to Carbonyl (C6, C8) |
Nucleophilic Attack and Ring-Opening Pathways of the Pyranone Moiety
The pyranone moiety of the coumarin scaffold contains two primary electrophilic centers susceptible to nucleophilic attack: the C2 carbonyl carbon and the C4 carbon of the α,β-unsaturated system. While the C4 position is esterified in the title compound, its reactivity context is derived from its 4-hydroxycoumarin precursor.
In 4-hydroxycoumarin derivatives, strong nucleophiles can attack the C2 carbonyl carbon, leading to the opening of the lactone ring. This reaction is a key step in the degradation of coumarins under strong basic conditions, ultimately forming a derivative of 2-hydroxy-cis-cinnamic acid.
Alternatively, the C3-C4 double bond can undergo Michael-type 1,4-conjugate addition with soft nucleophiles. However, in this compound, the C4 position is blocked by the benzoate group. Nucleophilic attack is therefore more likely directed at the C2 position. Reactions of 4-hydroxycoumarin with various amines and other nucleophiles often proceed via initial attack at the C2 or C4 positions, sometimes leading to complex rearrangements or the formation of new heterocyclic systems. orientjchem.orgnih.gov For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazides, indicating nucleophilic attack at a carbonyl group. nih.gov
Photochemical Reactivity and Excited State Dynamics
Coumarin derivatives are well-known for their rich photochemistry, and this compound is no exception. sciepub.comsapub.org Its photochemical behavior is dominated by reactions involving the ester group and the coumarin nucleus, including cleavage, rearrangement, and cycloaddition.
Photo-induced Cleavage Mechanisms
Upon absorption of UV light, aryl esters like this compound can undergo cleavage of the ester bond. A prominent pathway is the photo-Fries rearrangement . wikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism initiated by the homolytic cleavage of the C4-O bond, generating a coumarinyl-4-oxy radical and a benzoyl radical within a solvent cage.
These radical pairs can either:
Recombine at the ortho positions (C3) of the coumarin ring to form 3-benzoyl-4-hydroxy-2H-chromen-2-one.
Escape the solvent cage and abstract hydrogen atoms from the solvent to form 4-hydroxycoumarin and benzaldehyde.
The efficiency and product distribution of the photo-Fries rearrangement are influenced by factors such as the solvent viscosity and the electronic nature of the substituents. acs.org While this reaction is well-established for phenyl acetate (B1210297) and other aryl esters, its application to coumaryl esters provides a pathway to C3-acylated 4-hydroxycoumarins. researchgate.net
Photoisomerization and Photochromic Behavior
The coumarin moiety itself is photochemically active. One of the characteristic photoreactions of the α,β-unsaturated lactone system is photodimerization. Upon irradiation with UV light (typically >300 nm), two coumarin molecules can undergo a [2+2] or [4+4] photocycloaddition. wikipedia.org The [2+2] cycloaddition across the C3-C4 double bond of two molecules would lead to a cyclobutane-bridged dimer. This dimerization is often reversible upon irradiation at a shorter wavelength (e.g., <260 nm), imparting photochromic properties to the system.
While specific studies on the photoisomerization of this compound are limited, the potential for such photoreactions exists, which could lead to changes in its physical and spectroscopic properties upon irradiation.
Metal-Catalyzed Cross-Coupling Reactions and Functionalization Strategies
Modern synthetic chemistry offers powerful tools for the functionalization of this compound using metal-catalyzed cross-coupling reactions. These methods allow for the precise introduction of new carbon-carbon and carbon-heteroatom bonds.
The most straightforward strategy involves using a halogenated precursor. The synthesis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) has been reported, which is an ideal substrate for palladium-catalyzed reactions. nih.govnih.govresearchgate.net This bromo-derivative can readily participate in:
Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl linkage at the 4-position of the benzoate ring.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Furthermore, direct C-H activation provides an alternative route for functionalization, avoiding the need for pre-halogenated substrates. Palladium-catalyzed C3-selective arylation of 4-hydroxycoumarin itself has been demonstrated, suggesting that the C3 position of the chromenone ring in this compound could potentially be functionalized directly. researchgate.netscispace.com These metal-catalyzed methods offer versatile and efficient pathways for creating a library of novel derivatives with tailored properties. rsc.orgnih.govrsc.org
Table 2: Potential Metal-Catalyzed Functionalization Reactions
| Reaction Name | Substrate | Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 2-oxo-2H-chromen-4-yl 4-bromobenzoate | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Functionalized at benzoate C4' |
| Heck Coupling | 2-oxo-2H-chromen-4-yl 4-bromobenzoate | Alkene | Pd(OAc)₂, P(o-tol)₃, Base | Functionalized at benzoate C4' |
| Sonogashira Coupling | 2-oxo-2H-chromen-4-yl 4-bromobenzoate | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Functionalized at benzoate C4' |
| C-H Arylation | This compound | Ar-X | Pd(OAc)₂, Ligand, Oxidant | Functionalized at chromenone C3 |
Derivatization and Functional Group Interconversion at Strategic Molecular Positions
The derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. Research has primarily focused on introducing various substituents onto both the coumarin and benzoate moieties, typically by synthesizing the target molecule from appropriately functionalized precursors.
The most common synthetic route involves the O-acylation of 4-hydroxycoumarin with a substituted benzoyl chloride. nih.govmdpi.com This reaction is generally facilitated by a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) or dichloromethane. nih.govmdpi.comnih.gov This process itself represents a fundamental functional group interconversion, transforming the hydroxyl group of 4-hydroxycoumarin into a benzoate ester.
Further functional group interconversions can be envisioned on these derivatives, although specific examples for the this compound scaffold are not extensively documented in the provided results. General principles of organic synthesis suggest that substituents introduced via the benzoyl chloride precursor could be subsequently modified. For example, a nitro group could be reduced to an amine, or a halogen could participate in cross-coupling reactions, expanding the chemical space accessible from this scaffold. vanderbilt.edu The coumarin ring itself can also be functionalized, for example, through electrochemical methods that introduce groups at the C-3 position. frontiersin.org
Table 1: Synthesis of this compound Derivatives via O-Acylation
| Derivative Name | Reactants | Key Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Oxo-2H-chromen-4-yl 4-bromobenzoate | 4-Hydroxycoumarin + 4-Bromobenzoyl chloride | Triethylamine, Tetrahydrofuran, Reflux | 71% | nih.govresearchgate.net |
| 2-Oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate (B8555087) | 4-Hydroxycoumarin + 4-(Dimethylamino)benzoyl chloride | Triethylamine, Tetrahydrofuran, Reflux | 82.6% | nih.gov |
| 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate | 7-Hydroxy-2H-chromen-2-one + 4-Chlorobenzoyl chloride | Triethylamine, Dichloromethane, 20°C | 88% | mdpi.com |
| 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate | 4-Hydroxycoumarin + 4-tert-Butylbenzoyl chloride | Triethylamine, Tetrahydrofuran, Reflux | Not specified | researchgate.net |
Redox Chemistry and Electron Transfer Processes
The redox behavior of this compound is primarily associated with the electroactive coumarin (2H-1-benzopyran-2-one) nucleus. acs.org The conjugated system, which includes the benzopyrone structure, can undergo both oxidation and reduction reactions through electron transfer processes.
Electrochemical Reduction: The electrochemical reduction of coumarins has been investigated, revealing that the process is sensitive and can be monitored using techniques like differential pulse voltammetry. nih.gov The reduction typically targets the α,β-unsaturated carbonyl system (the lactone) within the pyrone ring. The process involves the transfer of electrons to the molecule, which can lead to the formation of radical anions or dianions, followed by potential dimerization or reaction with proton donors in the medium. Studies on various coumarins show that the half-wave potential (E1/2) for reduction is dependent on factors like the pH of the medium and the electrode material used. nih.gov
Electrochemical Oxidation: Oxidation of the coumarin scaffold is also possible. The electron-rich portions of the molecule, such as the fused benzene ring and the oxygen atoms with lone electron pairs, can serve as sites for electron removal. acs.org While specific studies on the oxidation of this compound were not found, related research on other coumarin derivatives indicates that oxidation can be harnessed for synthetic purposes.
Redox-Mediated Functionalization: Recent advancements have utilized electron transfer processes for the functionalization of the coumarin core. For example, an eco-friendly electrochemical method has been developed for the trifluoromethylation at the C-3 position of coumarins, proceeding without a catalyst. frontiersin.org This reaction involves the electrochemical generation of trifluoromethyl radicals which then attack the coumarin ring. Similarly, organoelectrophotocatalytic strategies have been employed for the silylation at the C-3 position, highlighting the role of electron transfer in forming new carbon-heteroatom bonds. frontiersin.org These examples underscore how redox chemistry not only defines the stability and electron-donating/accepting properties of the molecule but also provides powerful pathways for its derivatization.
Table 2: Summary of Redox Processes in Coumarin Systems
| Redox Process | Affected Molecular Site | Methodology/Observation | Significance | Reference |
|---|---|---|---|---|
| Reduction | α,β-Unsaturated lactone in the pyrone ring | Electrochemical reduction using voltammetry (e.g., DPV). | Quantitative analysis and understanding of electron-accepting properties. | nih.gov |
| Oxidation | Benzopyrone structure (benzene ring and oxygen atoms) | Cyclic Voltammetry (CV) and other electrochemical methods. | Enhancement of electrocapacitive properties in materials science applications. | acs.org |
| Redox-Mediated Derivatization | C-3 position of the coumarin ring | Electrochemical trifluoromethylation or silylation. | Functionalization via electron transfer processes, creating novel derivatives. | frontiersin.org |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Oxochromen 4 Yl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of (2-Oxochromen-4-yl) benzoate (B1203000) in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the complete atomic connectivity and spatial relationships within the molecule. rsc.orgsdsu.edu
In a typical ¹H NMR spectrum, the protons of the coumarin (B35378) and benzoate rings resonate in the aromatic region, while any aliphatic protons would appear at a higher field. np-mrd.org The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the ester linkage. For instance, in a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the coumarin protons appear as doublets and a doublet of doublets between 6.51 and 8.11 ppm in DMSO-d₆. mdpi.com The benzoate protons also show distinct signals in the aromatic region. mdpi.com
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The carbonyl carbons of the lactone and the ester groups are typically observed at the downfield end of the spectrum. mdpi.com Quaternary carbons and protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle of (2-Oxochromen-4-yl) benzoate. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms (vicinal coupling). sdsu.eduresearchgate.net It helps to trace the connectivity of protons within the coumarin and benzoate rings. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It provides a direct link between the ¹H and ¹³C signals, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for connecting the individual spin systems identified by COSY and for establishing the link between the coumarin and benzoate fragments through the ester bond. For example, a correlation between the proton at position 5 of the coumarin ring and the carbonyl carbon of the benzoate group would confirm the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar-coupled. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. Cross-peaks indicate that protons are close to each other in space.
A summary of the application of these 2D NMR techniques is presented in the table below.
| Technique | Information Gained | Application for this compound |
| COSY | ¹H-¹H correlations (through-bond) | Identifies adjacent protons within the coumarin and benzoate rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the connectivity between the coumarin and benzoate moieties via the ester linkage and assigns quaternary carbons. |
| NOESY | ¹H-¹H correlations (through-space) | Determines the preferred conformation and spatial arrangement of the two ring systems relative to each other. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its molecular conformation.
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. mdpi.comnih.gov Typically, the lactone carbonyl (C=O) of the coumarin ring and the ester carbonyl (C=O) of the benzoate group will show distinct, intense peaks in the region of 1700-1750 cm⁻¹. mdpi.comresearchgate.net For example, in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the C=O stretching vibration is observed at 1728 cm⁻¹. mdpi.com Other characteristic bands include C=C stretching vibrations from the aromatic rings (around 1600 cm⁻¹) and C-O stretching vibrations from the ester and ether linkages (in the 1000-1300 cm⁻¹ range). mdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the vibrations of the non-polar parts of the molecule.
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Reference Data (Similar Compounds) |
| C=O (Lactone) | 1720-1740 | 1721.4 (lactone in a 4-hydroxycoumarin (B602359) derivative) researchgate.net |
| C=O (Ester) | 1715-1735 | 1728 (ester in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate) mdpi.com |
| C=C (Aromatic) | 1500-1620 | 1620 and 1589 (in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate) mdpi.com |
| C-O (Ester/Ether) | 1000-1300 | 1261, 1231, 1092, 1068 (in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate) mdpi.com |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Analysis
UV-Vis absorption and fluorescence emission spectroscopy are employed to investigate the electronic properties of this compound. scielo.br Coumarin derivatives are known for their interesting photophysical properties, including fluorescence. rsc.orgrsc.org
The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. The coumarin core is a strong chromophore, and the addition of the benzoate group can modulate the absorption characteristics. Typically, coumarin derivatives exhibit absorption bands in the UV region, corresponding to π-π* and n-π* transitions. nih.gov The exact position and intensity of these bands are sensitive to the solvent polarity. scielo.br
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by UV light. Many coumarin derivatives are fluorescent, and their emission spectra, quantum yields, and lifetimes are important parameters for understanding their photophysical behavior. rsc.org The nature and position of substituents on the coumarin ring can significantly influence the fluorescence properties. rsc.org The study of solvatochromism, the change in absorption or emission spectra with solvent polarity, can provide insights into the nature of the excited state. scielo.br
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. mdpi.com HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.govkobv.de
When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry becomes a powerful method for the analysis of complex mixtures and for confirming the identity of synthesized compounds. benthamopen.comnih.gov
GC-MS: For volatile and thermally stable compounds, GC-MS can be used. kobv.de The electron ionization (EI) source used in GC-MS often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. benthamopen.com Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO). nih.govresearchgate.net
LC-MS: For less volatile or thermally labile compounds, LC-MS is the method of choice. researchgate.net Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods often produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which simplifies the determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information. nih.gov The fragmentation of the ester linkage, leading to ions corresponding to the coumarin and benzoate moieties, would be expected. mdpi.com
| Technique | Ionization Method | Information Obtained | Expected Fragments for this compound |
| HRMS | ESI, APCI, etc. | Accurate mass and elemental composition. | C₁₆H₁₀O₄ (Calculated: 266.0579 Da) nih.gov |
| GC-MS | Electron Ionization (EI) | Molecular weight and fragmentation pattern. | Loss of CO, benzoate fragment, coumarin fragment. |
| LC-MS/MS | ESI, APCI | Molecular weight and controlled fragmentation. | Precursor ion (e.g., [M+H]⁺) and product ions corresponding to the cleavage of the ester bond. |
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.govcambridgescholars.com This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry. researchgate.netresearchgate.net
The crystal structure reveals the conformation of the molecule, including the dihedral angle between the plane of the coumarin ring system and the benzoate ring. nih.gov This angle can vary depending on the substituents and the crystal packing forces. For example, in related structures like 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) and 2-oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate (B8555087), these dihedral angles are 10.29° and 43.43°, respectively. nih.govnih.govnih.gov
Furthermore, X-ray crystallography elucidates the supramolecular architecture, showing how the molecules are arranged in the crystal lattice. nih.gov This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the packing of the molecules in the solid state. nih.gov
Advanced Spectroscopic and Structural Characterization of this compound
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Following extensive investigation, it has been determined that detailed experimental crystallographic data for the specific compound this compound is not available in the published scientific literature. While the PubChem database contains an entry for this compound (CID 794063), it only provides computed properties and does not include experimental data from single-crystal X-ray diffraction analysis. nih.gov
Research on structurally similar derivatives, however, offers valuable insights into the potential intermolecular interactions and crystal packing motifs that could be expected for this compound. Studies on compounds such as 2-Oxochromen-4-yl 4-(dimethylamino)benzoate and 2-oxo-2H-chromen-4-yl 4-bromobenzoate reveal common patterns of molecular assembly in the solid state. nih.gov
Similarly, investigations into other benzoate esters of functionalized coumarins would likely reveal the prevalence of C—H···O and π–π stacking interactions as the primary forces governing the crystal packing. The presence of aromatic rings in both the coumarin and benzoate moieties provides opportunities for various π-stacking arrangements, which would contribute significantly to the stability of the crystal lattice.
While a definitive analysis for this compound is not possible without experimental data, the study of its derivatives strongly suggests that its solid-state structure would be characterized by a combination of hydrogen bonding and π-stacking interactions, leading to the formation of well-defined packing motifs.
Theoretical and Computational Chemistry of 2 Oxochromen 4 Yl Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of (2-Oxochromen-4-yl) benzoate (B1203000). These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic distribution and orbital energies.
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net
For coumarin (B35378) derivatives, the HOMO and LUMO are typically distributed across the π-system of the fused ring structure. Theoretical calculations for a similar compound, 2-oxo-2H-chromen-7-yl benzoate, have determined the HOMO-LUMO energy gap to be approximately 4.465 eV (using DFT/RB3LYP/6-311++G(d,p)) and 4.434 eV (using FREQ/RB3LYP/6-31G(d,p)). researchgate.net These computational methods help in understanding the intramolecular charge transfer (ICT) processes that can occur upon photoexcitation, which is a characteristic feature of many coumarin derivatives. physchemres.orgphyschemres.org
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. researchgate.netthenucleuspak.org.pkresearchgate.net This information is invaluable for predicting how (2-Oxochromen-4-yl) benzoate will interact with other molecules and its potential reaction pathways.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the three-dimensional structure and energetic landscape of molecules like this compound. asrjetsjournal.org By calculating the energies of different spatial arrangements (conformers), DFT can predict the most stable conformation and the energy barriers between different forms.
For this compound, a key structural feature is the dihedral angle between the coumarin ring system and the benzoate ring. In a related compound, 2-oxochromen-4-yl 4-(dimethylamino)benzoate (B8555087), this dihedral angle was found to be 43.43 (6)°. nih.govnih.gov The planarity of the coumarin core is also a significant factor, with deviations from planarity affecting the molecule's electronic properties and stability.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can optimize the molecular geometry by finding the lowest energy structure. thenucleuspak.org.pkresearchgate.netmdpi.com These optimized geometries provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netphyschemres.org For instance, in a study of 2-oxo-2H-chromen-7-yl benzoate, the molecular geometry was optimized using DFT, and the results were compared with single-crystal X-ray diffraction data. researchgate.net
The energetic information obtained from DFT studies is crucial for understanding the relative stabilities of different isomers or substituted derivatives. mdpi.comresearchgate.net By comparing the total energies of various conformers, researchers can identify the most likely structures to be present under given conditions.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net
For this compound, MD simulations can reveal how the molecule behaves in solution. The solvent can have a significant impact on the molecule's conformation and properties. physchemres.org MD studies can simulate the interactions between the coumarin derivative and solvent molecules, helping to understand phenomena like solvatochromism, where the absorption or emission of light by a molecule changes with the polarity of the solvent.
In the context of biological systems, MD simulations are used to study the binding of coumarin derivatives to proteins like human serum albumin (HSA). plos.org These simulations can elucidate the stability of the protein-ligand complex and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. nih.govplos.org This information is critical for understanding the pharmacokinetic properties of potential drug candidates.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental peaks to specific atoms in the molecule. nih.govarkat-usa.org For example, in a study of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, 1D and 2D NMR spectroscopy were used for characterization, and computational predictions would be a valuable complementary tool. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. physchemres.orgphyschemres.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com This information is crucial for understanding the electronic transitions within the molecule and can be compared with experimental UV-Vis data. arkat-usa.org
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated using DFT. nih.gov These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic vibrational modes, such as the stretching frequencies of carbonyl (C=O) groups, which are prominent in coumarin derivatives. mdpi.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. arkat-usa.org
Table 1: Predicted Spectroscopic Data for a Representative Coumarin Benzoate Derivative
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value/Range | Computational Method |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | ~6.0 - 8.5 (aromatic protons) | GIAO/DFT |
| ¹³C NMR | Chemical Shift (ppm) | ~110 - 165 (aromatic/carbonyl carbons) | GIAO/DFT |
| UV-Vis | λmax (nm) | ~300 - 350 | TD-DFT |
| IR | C=O Stretch (cm⁻¹) | ~1700 - 1750 | DFT |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including intermediate structures and transition states.
The synthesis of this compound likely involves the reaction of a 4-hydroxycoumarin (B602359) derivative with a benzoyl chloride. Computational methods can be used to model this reaction, calculating the energies of the reactants, products, and any intermediates. A key aspect of this is transition state analysis, which involves locating the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn influences the reaction rate.
For coumarin derivatives, various synthetic routes have been explored, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction. sciensage.info Computational studies can provide detailed insights into the mechanisms of these reactions. For example, DFT calculations have been used to investigate the radical homodimerization mechanism of 3-acetylcoumarin (B160212) derivatives. nih.gov Such studies can elucidate the role of substituents on the coumarin ring and their effect on the reaction pathway. nih.gov
Chemoinformatic Approaches for Structure-Property Relationship Prediction
Chemoinformatics employs computational methods to analyze large datasets of chemical information and develop models that can predict the properties and activities of new compounds. A key technique in this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.
QSAR/QSPR models for coumarin derivatives aim to establish a mathematical relationship between the structural features of the molecules (described by molecular descriptors) and their biological activity or physical properties. nih.govnih.gov These descriptors can be electronic (e.g., dipole moment, HOMO-LUMO energies), steric, or topological in nature. nih.gov
Once a statistically robust QSAR/QSPR model is developed, it can be used to virtually screen libraries of new coumarin derivatives and predict their properties without the need for synthesis and experimental testing. journaljpri.com This can significantly accelerate the drug discovery process by identifying promising candidates for further investigation. For example, QSAR models have been developed to predict the antioxidant activity and anticancer properties of coumarin derivatives. nih.govnih.gov These models can highlight the key structural features that are important for a particular biological activity. nih.gov
Advanced Applications and Research Horizons of 2 Oxochromen 4 Yl Benzoate
Development as Fluorescent Dyes and Probes for Non-Biological Systems
The inherent fluorescence of the coumarin (B35378) core makes (2-Oxochromen-4-yl) benzoate (B1203000) and its derivatives prime candidates for the development of fluorescent dyes and probes. These materials are instrumental in a variety of non-biological applications, including chemical sensing, material science, and optoelectronics.
Rational Design for Tunable Emission Properties
A key advantage of coumarin-based fluorophores is the ability to fine-tune their emission properties through rational chemical design. The fluorescence characteristics, such as emission wavelength and quantum yield, are highly sensitive to the electronic nature and positioning of substituents on the coumarin ring system.
The introduction of electron-donating or electron-withdrawing groups at specific positions of the coumarin scaffold can significantly alter the intramolecular charge transfer (ICT) character of the molecule. This, in turn, modulates the energy of the excited state and, consequently, the color of the emitted light. For instance, attaching an electron-donating group, such as a dimethylamino group, to the benzoate moiety of a (2-Oxochromen-4-yl) benzoate derivative can lead to a bathochromic (red) shift in the emission spectrum.
The dihedral angle between the coumarin and benzoate rings also plays a crucial role in the molecule's photophysical behavior. In a study on 2-Oxochromen-4-yl 4-(dimethylamino)benzoate (B8555087), the benzoate ring was found to be oriented at a dihedral angle of 43.43 (6)° with respect to the chromene ring. nih.govnih.gov This spatial arrangement influences the extent of electronic communication between the two aromatic systems, thereby affecting the fluorescence properties.
The strategic placement of substituents allows for the creation of a library of coumarin-based dyes with a wide range of emission colors, from blue to red. This tunability is essential for applications requiring specific spectral properties, such as in multiplexed detection systems or as components in white-light-emitting materials.
Table 1: Influence of Substituents on the Fluorescence Properties of Coumarin Derivatives
| Substituent Group | Position on Coumarin Ring | Effect on Emission Wavelength | Typical Emission Color |
| Electron-Donating (e.g., -NH₂, -OH) | 7-position | Bathochromic Shift (Red Shift) | Green to Yellow |
| Electron-Withdrawing (e.g., -CN, -NO₂) | 3-position | Hypsochromic Shift (Blue Shift) | Blue to Green |
| Extended Conjugation | Various | Bathochromic Shift (Red Shift) | Orange to Red |
Mechanisms of Fluorescence Quenching and Enhancement
The fluorescence of this compound derivatives can be modulated not only by structural modifications but also by their interaction with the surrounding environment. Fluorescence quenching, the decrease in fluorescence intensity, and fluorescence enhancement are key mechanisms that can be harnessed for sensing applications.
Fluorescence Quenching can occur through various processes, including:
Photoinduced Electron Transfer (PET): In the presence of an electron-rich (donor) or electron-poor (acceptor) species, an excited fluorophore can undergo electron transfer, leading to a non-radiative decay pathway and quenching of fluorescence.
Collisional Quenching: This dynamic process involves the collision of the excited fluorophore with another molecule (the quencher) in solution, resulting in de-excitation without light emission.
Formation of a Ground-State Complex: The fluorophore and a quencher can form a non-fluorescent complex in the ground state.
These quenching mechanisms are the basis for the design of "turn-off" fluorescent probes, where the fluorescence is diminished upon binding to a specific analyte.
Fluorescence Enhancement , or the increase in fluorescence intensity, is often observed in "turn-on" probes. This can be triggered by several factors:
Restriction of Intramolecular Rotation: In some coumarin dyes, rotation around single bonds in the excited state can lead to non-radiative decay. When these rotations are hindered, for example, by binding to a target molecule or by an increase in viscosity, the radiative decay pathway (fluorescence) is favored, leading to enhancement.
Inhibition of PET: If a quenching process like PET is active in the free dye, the binding of an analyte can disrupt this process, "turning on" the fluorescence.
Changes in the Local Environment: The polarity and pH of the solvent can significantly influence the fluorescence of coumarin dyes. For some derivatives, moving to a less polar environment or a change in pH can lead to a substantial increase in fluorescence intensity.
Utilization in Polymer Chemistry and Functional Material Science
The versatile chemical nature of this compound allows for its incorporation into polymeric structures, leading to the development of functional materials with tailored optical and physical properties.
Photoinitiators for Photopolymerization
Coumarin derivatives, including esters like this compound, can function as photoinitiators. Upon absorption of light, these molecules can generate reactive species, such as free radicals, which can initiate a polymerization chain reaction. This process, known as photopolymerization, is widely used in applications like coatings, adhesives, and 3D printing.
The efficiency of a coumarin-based photoinitiator is dependent on its photochemical properties, including its absorption spectrum and the quantum yield of radical formation. The benzoyl group in this compound can play a role in the photoinitiation process, potentially cleaving upon irradiation to form initiating radicals. The ability to activate these initiators with specific wavelengths of light, often in the near-UV or visible range, is a significant advantage.
Monomers for Tailored Polymer Architectures
By introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the this compound structure, it can be used as a monomer in polymerization reactions. This allows for the synthesis of polymers with pendant coumarin units. These polymers can exhibit the photophysical properties of the coumarin chromophore, making them suitable for applications such as fluorescent plastics, sensors, and optical data storage.
Furthermore, the use of such functional monomers enables the creation of complex polymer architectures, including block copolymers, graft copolymers, and hyperbranched polymers. These tailored architectures can lead to materials with unique self-assembly properties and enhanced performance characteristics. The incorporation of coumarin moieties can also impart photo-responsive behavior to the polymer, such as photocleavage or photodimerization, allowing for the development of "smart" materials that respond to light stimuli.
Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The strong fluorescence and tunable emission of coumarin derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs). In an OLED, an organic emissive layer is placed between two electrodes. When a voltage is applied, charge carriers are injected into the organic layer, where they recombine to form excitons, which then decay radiatively to produce light.
This compound and related compounds can be used as:
Emissive Dopants: A small amount of the fluorescent coumarin dye is mixed into a host material in the emissive layer. The host material absorbs electrical energy and transfers it to the dopant, which then emits light of a specific color. This approach is used to achieve high efficiency and color purity.
Emitting Materials: In some cases, the coumarin derivative itself can form the emissive layer.
The performance of a coumarin-based OLED is influenced by the charge transport properties of the material, its thermal stability, and its solid-state fluorescence quantum yield. Research in this area focuses on designing coumarin structures that optimize these parameters to achieve bright, efficient, and stable OLED devices for displays and lighting applications.
Table 2: Applications of this compound Derivatives in Material Science
| Application Area | Role of this compound Derivative | Key Properties Utilized |
| Fluorescent Probes | Sensing molecule | Tunable emission, sensitivity to environment |
| Photopolymerization | Photoinitiator | Light absorption, generation of reactive species |
| Functional Polymers | Monomer with pendant chromophore | Fluorescence, photo-responsiveness |
| OLEDs | Emissive dopant or layer | High fluorescence quantum yield, color purity |
Role as Precursors and Synthons in Complex Organic Synthesis
This compound, derived from 4-hydroxycoumarin (B602359), serves as a valuable precursor and synthon in the synthesis of a variety of more complex organic molecules. 4-Hydroxycoumarin itself is a versatile starting material in organic synthesis. researchgate.netsciepub.com Its derivatives are known to possess a wide range of biological activities, including anticoagulant, antibacterial, anti-inflammatory, and antitumor properties. sciepub.com
The synthesis of this compound typically involves the acylation of 4-hydroxycoumarin with benzoyl chloride. A common method includes reacting 4-hydroxycoumarin with benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107). nih.govnih.gov The mixture is refluxed, and after workup, the desired product is obtained. nih.gov
The reactivity of the coumarin nucleus in this compound allows for further chemical modifications. The C3 position of the coumarin ring is a common site for electrophilic substitution, and the ester linkage can be cleaved to regenerate the 4-hydroxycoumarin moiety for subsequent reactions. For instance, derivatives of 4-hydroxycoumarin have been used to synthesize novel heterocyclic systems. nih.govrasayanjournal.co.in These include the preparation of azo dyes by coupling with diazonium salts and the synthesis of triazole and oxadiazole derivatives. nih.govrasayanjournal.co.in
The general synthetic utility of 4-hydroxycoumarin derivatives is highlighted by their use in producing various substituted compounds. For example, they can undergo C-allylation and can be used to create imino and amino derivatives. researchgate.net Furthermore, they serve as precursors for fused ring systems. researchgate.net The versatility of the 4-hydroxycoumarin scaffold, and by extension its benzoate ester, makes it a key building block for combinatorial chemistry and the development of new compounds with potential pharmaceutical applications. nih.gov
Table 1: Examples of Complex Molecules Synthesized from 4-Hydroxycoumarin Derivatives
| Precursor | Reagents | Product Type | Reference |
| 4-Hydroxycoumarin | Diazonium salts | Azo-coumarin derivatives | rasayanjournal.co.inias.ac.in |
| 4-Hydroxycoumarin | Various amines | 4-Hydroxycoumarin derivatives with antimicrobial and antioxidant activity | researchgate.net |
| 4-Hydroxycoumarin | (5-aryl-1,3,4-oxadiazol-2-yl)thio or (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio moieties | 3-substituted-4-hydroxycoumarins with anticancer activity | nih.gov |
| 4-Hydroxycoumarin | Ethyl bromoacetate, followed by hydrolysis and reaction with amines | Novel 4-hydroxycoumarin derivatives | researchgate.net |
Exploration in Liquid Crystal Displays and Mesomorphic Materials
The dihedral angle between the coumarin ring and the benzoate group in this compound derivatives significantly influences their molecular packing and, consequently, their potential to form liquid crystal phases. For example, in 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574), this dihedral angle is relatively small at 10.29 (6)°. nih.govnih.govresearchgate.net In contrast, for other derivatives like 2-oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate and 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, the dihedral angles are larger, at 43.43 (6)° and 60.70 (7)° respectively. nih.gov These variations in molecular geometry directly impact the intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for the formation of ordered mesophases. nih.gov
While direct evidence for the liquid crystalline properties of this compound itself is not extensively documented in the provided search results, the structural characteristics of its derivatives suggest their potential in this area. The synthesis of various substituted (2-Oxochromen-4-yl) benzoates allows for the fine-tuning of molecular properties to induce and control mesomorphic behavior. The ability to introduce different functional groups onto the benzoate ring or the coumarin nucleus provides a pathway to design molecules with specific liquid crystalline properties suitable for applications in displays and other advanced materials.
Table 2: Dihedral Angles in this compound Derivatives
| Compound | Dihedral Angle between Coumarin and Benzoate Rings (°) | Reference |
| 2-Oxo-2H-chromen-4-yl 4-bromobenzoate | 10.29 (6) | nih.govnih.govresearchgate.net |
| 2-Oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate | 43.43 (6) | nih.govnih.gov |
| 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate | 60.70 (7) | nih.gov |
| 2-Oxo-2H-chromen-4-yl 4-methoxybenzoate | 69.82 (9) | nih.gov |
| 2-Oxo-2H-chromen-4-yl 4-methylbenzoate | 64.79 (10) (molecule 1), 88.3 (1) (molecule 2) | nih.gov |
Applications in Supramolecular Chemistry and Self-Assembly Processes
The structural features of this compound and its derivatives make them promising candidates for applications in supramolecular chemistry and self-assembly. The planar coumarin core, coupled with the potential for various substituents on the benzoate ring, allows for the design of molecules that can participate in specific non-covalent interactions, leading to the formation of well-defined supramolecular architectures.
Key intermolecular interactions that can drive the self-assembly of these molecules include hydrogen bonding, π-π stacking, and C–H···O interactions. nih.govnih.gov For instance, the crystal structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate reveals that molecules are connected through C–H···O hydrogen bonds and π-π stacking interactions. nih.gov Similarly, in the crystal structure of 2-oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate, intermolecular C–H···O interactions lead to the formation of centrosymmetric dimers. nih.gov These dimers are further connected by C–H···π interactions. nih.gov
The ability to form such ordered assemblies is fundamental to the construction of functional supramolecular materials. By modifying the substituents on the this compound scaffold, it is possible to control the nature and directionality of these intermolecular forces, thereby programming the self-assembly process to yield specific structures such as chains, sheets, or more complex three-dimensional networks. researchgate.net The resulting supramolecular structures can exhibit interesting properties, such as fluorescence, which is a known characteristic of coumarin derivatives, making them suitable for applications in sensors and molecular recognition. mdpi.com
The study of the crystal engineering of these compounds provides valuable insights into their self-assembly behavior. The analysis of crystal packing and intermolecular interactions in different derivatives of this compound can guide the rational design of new molecules with desired supramolecular properties for applications in materials science and nanotechnology.
Structure Reactivity and Structure Property Relationships Srr & Spr of 2 Oxochromen 4 Yl Benzoate Derivatives
Systematic Modification of the Benzoate (B1203000) Moiety: Influence on Chemical Reactivity and Stability
The synthesis of (2-Oxochromen-4-yl) benzoate derivatives is typically achieved through the O-acylation of 4-hydroxycoumarin (B602359). This reaction involves the nucleophilic attack of the hydroxyl group at the C4 position of the coumarin (B35378) ring on an electrophilic benzoyl chloride derivative. The reactivity of this process is heavily influenced by the nature of the substituents on the benzoyl chloride.
Electron-withdrawing groups (e.g., nitro, halo-) on the benzoate moiety increase the electrophilicity of the carbonyl carbon of the acyl chloride, making it more susceptible to nucleophilic attack and potentially accelerating the rate of esterification. Conversely, electron-donating groups (e.g., alkyl, amino-) may decrease the reaction rate by reducing the electrophilicity of the acyl chloride.
The stability of the resulting ester linkage in this compound is also governed by these substituent effects. The ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to regenerate 4-hydroxycoumarin and the corresponding benzoic acid. The stability of the ester bond towards hydrolysis is influenced by the electronic properties of the substituent on the benzoate ring. Electron-withdrawing groups can make the carbonyl carbon more electron-deficient and thus more prone to attack by nucleophiles like water, potentially decreasing the hydrolytic stability. In contrast, electron-donating groups can increase the electron density at the carbonyl carbon, making it less electrophilic and thereby enhancing the stability of the ester bond against hydrolysis.
The general reactivity of the 4-hydroxycoumarin precursor involves a tautomeric equilibrium between the enol form (4-hydroxy-2H-chromen-2-one) and keto forms. Acylation typically occurs on the oxygen atom of the hydroxyl group (O-acylation) due to its character as a hard nucleophile, leading to the desired benzoate esters. sciepub.com However, under certain conditions, acylation can occur at the C3 position (C-acylation), highlighting the dual nucleophilic character of the 4-hydroxycoumarin scaffold. sciepub.com
Substituent Effects on the Photophysical Properties of the Chromenone Scaffold
The coumarin nucleus, or chromenone scaffold, is a well-known fluorophore. Its photophysical properties, including UV-Vis absorption and fluorescence emission, are highly sensitive to its substitution pattern. While the benzoate moiety at the 4-position is not in direct conjugation with the primary chromophore of the coumarin ring, its electronic character can still modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO).
Systematic studies on related coumarin systems demonstrate that the introduction of electron-donating or electron-withdrawing groups significantly impacts their optical properties. srce.hrresearchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups on the benzoate moiety withdraw electron density. This effect can lower the energy of the LUMO, also potentially narrowing the HOMO-LUMO gap and causing a red shift. However, strong EWGs are often associated with the quenching of fluorescence, leading to a lower quantum yield. researchgate.net
Therefore, by judiciously selecting substituents on the benzoate ring, the absorption and emission wavelengths of this compound derivatives can be fine-tuned. This principle is fundamental in designing coumarin-based fluorescent probes and dyes for specific applications where particular excitation and emission profiles are required. nih.gov
Correlation of Molecular Conformation with Spectroscopic Signatures and Photoreactivity
The three-dimensional structure of this compound derivatives, particularly the relative orientation of the coumarin and benzoate rings, plays a critical role in determining their properties. This conformation is defined by the dihedral angle between the plane of the chromenone system and the plane of the benzoate ring. X-ray crystallography studies have revealed that this angle varies significantly depending on the substituent on the benzoate moiety, which in turn influences steric hindrance and crystal packing forces.
The dihedral angle affects the extent of π-orbital overlap between the two ring systems. A smaller dihedral angle (closer to planar) would imply greater electronic communication, which could influence the photophysical properties. However, steric repulsion between the rings and substituents often forces a twisted conformation. For instance, the presence of a 4-bromo substituent results in a nearly coplanar arrangement, whereas a 4-ethyl or 4-(dimethylamino) group induces a significant twist.
| Derivative | Substituent on Benzoate | Dihedral Angle (°) |
| (2-Oxo-2H-chromen-4-yl) 4-bromobenzoate (B14158574) | 4-Bromo | 10.29 |
| (2-Oxochromen-4-yl) 4-(dimethylamino)benzoate (B8555087) | 4-Dimethylamino | 43.43 |
| (2-Oxo-2H-chromen-4-yl) 4-ethylbenzoate | 4-Ethyl | 63.46 |
This conformational variability has direct consequences on the molecule's spectroscopic signatures:
NMR Spectroscopy: The chemical shifts of protons on both the coumarin and benzoate rings can be affected by the dihedral angle. In a more twisted conformation, the anisotropic effect of one ring on the protons of the other will be reduced.
IR Spectroscopy: The vibrational frequencies of the ester carbonyl (C=O) group and the C-O-C linkages are sensitive to the electronic environment. mdpi.com Changes in conformation that affect conjugation can lead to shifts in these characteristic absorption bands.
UV-Vis Spectroscopy: As the dihedral angle increases, electronic conjugation between the two aromatic systems is disrupted. This can lead to a hypsochromic (blue) shift in the absorption maxima, as the effective size of the π-conjugated system is reduced.
Photoreactivity can also be linked to conformation. For coumarin derivatives that undergo photochemical reactions such as [2+2] cycloadditions, the initial conformation and the ability of the molecule to adopt a reactive geometry in the excited state are crucial.
Quantitative Structure-Reactivity Relationships (QSRR) Studies for Reaction Rate Prediction
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that aim to predict the reaction rate or reactivity of a series of compounds based on their structural or physicochemical descriptors. For the synthesis of this compound derivatives via the acylation of 4-hydroxycoumarin, a QSRR study would seek to correlate the rate of reaction with parameters describing the electronic and steric properties of the substituents on the benzoyl chloride reactant.
To date, specific QSRR studies predicting the reaction rates for this particular class of compounds have not been extensively reported in the literature. However, the principles for developing such a model are well-established. A hypothetical QSRR study would involve:
Data Set Generation: Synthesizing a series of this compound derivatives with diverse substituents on the benzoate ring (e.g., -H, -CH₃, -OCH₃, -Cl, -NO₂) and kinetically monitoring the reaction rates under controlled conditions.
Descriptor Calculation: Calculating a set of molecular descriptors for each benzoyl chloride derivative used. These would include:
Electronic Descriptors: Hammett constants (σ), calculated atomic charges, or HOMO/LUMO energies to quantify the electron-donating or -withdrawing nature of the substituent.
Steric Descriptors: Taft steric parameters (Es) or van der Waals radii to account for the bulkiness of the substituent.
Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation linking the reaction rate (the dependent variable) to the calculated descriptors (the independent variables).
While not strictly QSRR for reaction rates, computational methods like Density Functional Theory (DFT) have been used to investigate the chemical reactivity of coumarin derivatives through the calculation of reactivity descriptors, which could form the basis of future QSRR models. nih.gov Such studies provide insights into the nucleophilic and electrophilic nature of different sites within the molecules, which fundamentally governs their reactivity. nih.gov
Understanding Intermolecular Interactions and their Impact on Material Properties
In the solid state, the bulk properties of this compound derivatives, such as melting point, solubility, and crystal morphology, are dictated by the way the molecules pack in the crystal lattice. This packing is controlled by a network of non-covalent intermolecular interactions. The nature and strength of these interactions are highly dependent on the substituents present on the benzoate ring and the resulting molecular conformation.
X-ray diffraction studies of various derivatives have identified several key types of intermolecular interactions:
C-H···O Hydrogen Bonds: These are common interactions where a hydrogen atom attached to a carbon atom (often from the aromatic rings) acts as a hydrogen bond donor to an electronegative oxygen atom, typically the carbonyl oxygen of the coumarin or ester group. These interactions often link molecules into dimers or chains.
π-π Stacking Interactions: The planar aromatic rings of the coumarin and benzoate moieties can stack on top of each other. The presence of a bromo-substituent, for example, facilitates such interactions. researchgate.net
C-H···π Interactions: In this type of interaction, a C-H bond points towards the electron-rich face of an aromatic ring, contributing to the stability of the crystal structure. This has been observed in the 4-(dimethylamino)benzoate derivative. nih.gov
C=O···π Contacts: A short contact where the electron-rich π-system of an aromatic ring interacts with the electrophilic carbon of a carbonyl group has also been noted, for instance, in the 4-ethylbenzoate derivative.
| Derivative | Substituent on Benzoate | Observed Intermolecular Interactions |
| (2-Oxo-2H-chromen-4-yl) 4-bromobenzoate | 4-Bromo | C-H···O, π-π stacking |
| (2-Oxochromen-4-yl) 4-(dimethylamino)benzoate | 4-Dimethylamino | C-H···O, C-H···π |
| (2-Oxo-2H-chromen-4-yl) 4-ethylbenzoate | 4-Ethyl | C-H···O, π-π stacking, C=O···π |
These non-covalent forces directly influence material properties. Stronger and more numerous intermolecular interactions generally lead to a more stable crystal lattice, which translates to a higher melting point and lower solubility. The ability to control these interactions through systematic modification of the benzoate moiety is a key strategy in crystal engineering and the development of new materials with desired physical properties.
Challenges and Future Directions in the Research of 2 Oxochromen 4 Yl Benzoate
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
A primary challenge in the synthesis of (2-Oxochromen-4-yl) benzoate (B1203000) is the development of catalytic systems that are not only highly efficient but also exceptionally selective. The synthesis typically involves the esterification of 4-hydroxycoumarin (B602359) with a benzoic acid derivative. While classic methods may use strong acids or bases, these often lead to side reactions, purification difficulties, and environmental concerns.
Future research is directed towards heterogeneous catalysts and novel homogeneous systems that offer mild reaction conditions, high yields, and easy separation. The focus is on:
Solid Acid Catalysts: The use of solid supports like silica (B1680970) gel impregnated with acids (e.g., HClO₄·SiO₂, ZrOCl₂·8H₂O/SiO₂) presents a green alternative to traditional mineral acids. jetir.org These catalysts are often reusable, non-corrosive, and minimize toxic waste. jetir.org The challenge lies in optimizing the catalyst structure to maximize activity and prevent leaching of the active species.
Organocatalysis: Exploring metal-free catalytic systems is a growing trend. While not yet extensively reported for this specific esterification, organocatalysts could offer high selectivity under mild conditions, avoiding the potential for metal contamination in the final product.
Selective Acylation: A key challenge is achieving selective acylation at the C4-hydroxyl group of 4-hydroxycoumarin, especially in the presence of other potentially reactive functional groups on either the coumarin (B35378) or benzoate moiety. Future catalytic systems must be designed to recognize and activate the C4-OH group preferentially. Methanesulfonic acid has been shown to be an effective and less corrosive catalyst for related chromene synthesis, suggesting its potential applicability. psu.edu
| Catalyst System | Reaction Type | Advantages | Challenges |
| Mineral Acids (e.g., H₂SO₄) | Esterification | Low cost, high activity | Corrosive, hazardous waste, low selectivity |
| HClO₄·SiO₂, ZrOCl₂·8H₂O/SiO₂ | Pechmann Condensation | Green, reusable, non-polluting jetir.org | Optimization for specific esterification needed |
| Methanesulfonic Acid | One-pot Synthesis | Strong but less corrosive, biodegradable psu.edu | Adaptation to esterification of 4-hydroxycoumarin |
| Triethylamine (B128534) | O-acylation | Effective base catalyst, mild conditions nih.govnih.govmdpi.com | Stoichiometric amounts often needed, separation |
Advanced Characterization of Transient Intermediates and Reaction Mechanisms
A thorough understanding of the reaction mechanism is fundamental to optimizing the synthesis of (2-Oxochromen-4-yl) benzoate. The formation of this ester likely proceeds through several transient intermediates, which are often difficult to detect and characterize due to their short lifetimes. A plausible mechanism involves the activation of the benzoyl chloride by a base like triethylamine, followed by nucleophilic attack from the hydroxyl group of 4-hydroxycoumarin. nih.govnih.gov For related compounds, mechanisms involving initial condensation followed by intramolecular cyclization have been proposed. psu.edu
The key challenges and future directions include:
In-Situ Spectroscopy: The application of advanced spectroscopic techniques such as time-resolved NMR, rapid-injection NMR, and in-situ IR spectroscopy can provide snapshots of the reaction as it progresses, helping to identify key intermediates.
Trapping Experiments: Designing experiments to trap reactive intermediates by introducing specific reagents can provide indirect evidence of their structure and role in the reaction pathway.
Isotopic Labeling: Using isotopically labeled starting materials (e.g., ¹⁸O in the hydroxyl group of 4-hydroxycoumarin) can help elucidate the bond-forming and bond-breaking steps of the esterification process.
Rational Design and Synthesis of Derivatives with Tailored Non-Biological Properties
While much research on coumarins is biologically focused, the this compound scaffold holds significant potential for applications in material science. The core structure is a source of interesting photophysical properties, and coumarins are known for their use as fluorescent probes and laser dyes. srce.hr The challenge is to move from serendipitous discovery to the rational design of derivatives with specific, non-biological properties.
Future research should focus on:
Photophysical Tuning: Systematically modifying the substituents on both the coumarin and benzoate rings to fine-tune the absorption and emission wavelengths, quantum yields, and Stokes shift. For example, introducing electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule.
Liquid Crystalline Materials: Designing derivatives with long alkyl chains or other mesogenic groups to induce liquid crystalline phases. The rigid core of the this compound is a suitable platform for creating such materials.
Nonlinear Optical (NLO) Materials: Exploring the synthesis of push-pull systems by placing strong donor and acceptor groups on the aromatic rings to enhance second- or third-order NLO properties for applications in optoelectronics.
Polymer Science: Creating polymerizable derivatives of this compound that can be incorporated into polymer backbones or as side chains to create materials with unique optical or thermal properties.
Structural studies of existing derivatives show that substituents significantly impact the solid-state conformation, particularly the dihedral angle between the coumarin and benzoate rings, which in turn influences crystal packing and material properties. nih.gov
| Derivative | Substituent on Benzoate | Dihedral Angle | Reference |
| (2-Oxochromen-4-yl) 4-bromobenzoate (B14158574) | 4-Bromo | 10.29 (6)° | nih.gov |
| (2-Oxochromen-4-yl) 4-(dimethylamino)benzoate (B8555087) | 4-Dimethylamino | 43.43 (6)° | nih.govnih.govnih.gov |
| (2-Oxochromen-4-yl) 4-methoxybenzoate | 4-Methoxy | 69.82 (9)° | nih.gov |
| (2-Oxochromen-4-yl) 4-methylbenzoate | 4-Methyl | 64.79 (10)° & 88.3 (1)° | nih.gov |
| (2-Oxochromen-4-yl) 4-tert-butylbenzoate | 4-tert-Butyl | 60.70 (7)° | nih.govresearchgate.net |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational chemistry and experimental synthesis is crucial for accelerating the discovery of new materials. For this compound derivatives, this integration can provide predictive models for various properties, guiding synthetic efforts toward the most promising candidates.
Challenges and future opportunities in this area include:
Predictive Property Modeling: Developing robust Quantitative Structure-Property Relationship (QSPR) models to predict non-biological properties like melting point, solubility, and photophysical characteristics based on molecular descriptors.
Crystal Structure Prediction: Using computational algorithms to predict the crystal packing of new derivatives. This is particularly challenging but offers immense value in designing materials with specific solid-state properties. Experimental data from X-ray crystallography provides the basis for validating and refining these models. nih.govnih.gov
Mechanistic Simulations: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of transient intermediates, complementing experimental studies. nih.gov
Hirshfeld Surface Analysis: This computational tool, already applied to derivatives like 2-oxo-2H-chromen-4-yl 4-bromobenzoate, is invaluable for analyzing and quantifying intermolecular interactions within the crystal lattice, providing insights into the forces that govern the supramolecular architecture. nih.gov
Exploration of Novel Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies. eurekalert.orgeurekaselect.comresearchgate.net For this compound, the challenge is to develop synthetic routes that are not only efficient but also environmentally benign. Traditional methods often rely on volatile organic solvents and stoichiometric reagents, generating significant waste. jetir.org
Future research will likely focus on:
Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields. srce.hr Studies on biscoumarin synthesis have shown that ultrasound-promoted reactions can be more efficient than microwave-assisted methods, achieving high yields in minutes compared to hours for conventional stirring. srce.hr
Solvent-Free Reactions: Performing the esterification under solvent-free or "neat" conditions minimizes the use of hazardous organic solvents, reducing both cost and environmental impact. jetir.org
Use of Greener Solvents: When a solvent is necessary, exploring benign alternatives such as ionic liquids, deep eutectic solvents, or water is a key research direction. eurekaselect.comresearchgate.net
Flow Chemistry: Implementing the synthesis in continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for easier scalability compared to batch processes.
By embracing these sustainable methodologies, the synthesis of this compound and its derivatives can become more efficient, safer, and more environmentally responsible. eurekalert.orgeurekaselect.com
Q & A
Q. What are the established synthetic routes for (2-Oxochromen-4-yl) benzoate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step esterification reaction. First, the coumarin core (2-oxochromen-4-ol) is prepared via the Pechmann condensation of resorcinol derivatives with β-keto esters. The subsequent benzoate esterification is achieved using benzoyl chloride in the presence of a base (e.g., pyridine) or via coupling agents like DCC (dicyclohexylcarbodiimide). Optimization includes:
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the ester linkage (C=O at ~168–170 ppm) and aromatic proton environments.
- FTIR : Key peaks include C=O (1740–1720 cm) and lactone (1700–1680 cm).
- X-ray crystallography : Single-crystal studies (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolve bond lengths and angles. Refinement via SHELXL-2018/3 refines thermal parameters and validates stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disordered atoms?
Discrepancies often arise from:
Q. What strategies mitigate conflicting results between spectroscopic and computational data (e.g., DFT-calculated vs. experimental bond lengths)?
- Multi-method validation : Compare X-ray data with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Error analysis : Assess systematic errors (e.g., temperature factors in crystallography) using Mercury’s displacement ellipsoid plots.
- Statistical metrics : Calculate R-factors (R1 < 5% for high-quality data) and goodness-of-fit (GOF ≈ 1.0) .
Q. How can researchers design experiments to probe the compound’s potential biological activity?
- Enzyme assays : Screen for inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC determination).
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling this compound in the lab?
While specific hazard data is limited (see Safety Data Sheet QM-7888), general precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of benzoyl chloride vapors.
- Storage : Keep in a desiccator at 4°C to prevent hydrolysis .
Q. How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
